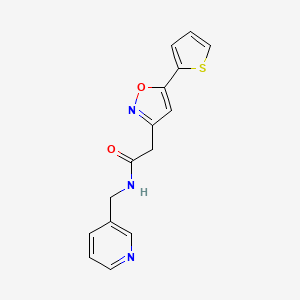

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(17-10-11-3-1-5-16-9-11)8-12-7-13(20-18-12)14-4-2-6-21-14/h1-7,9H,8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSZFBOXZRLEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Thiophene Ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its thiophene-isoxazole core and pyridin-3-ylmethyl substitution. Key comparisons include:

Key Observations :

- Substituent Position: The pyridin-3-ylmethyl group in the target compound contrasts with pyridin-4-yl in analogs.

- Heterocyclic Core: The thiophene-isoxazole core distinguishes it from indolinone-isoxazole () and pyridazinone () derivatives. Thiophene’s electron-rich nature may enhance π-π stacking or hydrophobic interactions compared to pyridazinone’s hydrogen-bonding capacity .

- Biological Targets: While FPR2 agonists () and indolinone derivatives () show receptor-specific activities, the target compound’s activity remains uncharacterized.

Pharmacological and Physicochemical Properties

- Synthetic Feasibility : The compound’s synthesis may follow routes similar to nitro pyridine derivatives (), utilizing triethylamine-mediated coupling or SNAr reactions. Patent methods () also support acetamide bond formation via activated carboxylic acids .

Biological Activity

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a pyridine ring, a thiophene ring, and an isoxazole moiety, which are known for their diverse biological activities.

1. Antiviral Activity

Research has indicated that compounds similar to this compound have shown promising antiviral properties. For instance, derivatives of pyridine and isoxazole have been evaluated for their efficacy against HIV. A study highlighted that certain derivatives exhibited moderate inhibitory effects against the wild-type HIV-1 strain with EC50 values ranging from 8.18 µM to 41.52 µM . The most active compound in this series had an EC50 value of 8.18 µM, suggesting that modifications in the molecular structure can significantly enhance antiviral potency.

2. Anticancer Activity

The anticancer potential of this compound has also been explored through various studies focusing on heterocyclic compounds. Heterocycles like isoxazoles are recognized for their ability to induce apoptosis in cancer cells. One study reported that specific derivatives could inhibit the growth of tumor cell lines significantly, with IC50 values ranging from 0.20 µM to 48.0 µM against different cancer types . The mechanisms involved include disruption of cell signaling pathways and induction of programmed cell death.

Case Study: Anticancer Mechanism

A notable case study investigated the effects of a related compound on A549 lung cancer cells. The study found that the compound induced apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation . This suggests that this compound may similarly affect cancer cell viability through mitochondrial-mediated apoptosis.

Research Findings: Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in the thiophene and isoxazole rings can lead to enhanced biological activity. For example:

| Compound Modification | Biological Activity | EC50/IC50 Values |

|---|---|---|

| Pyridine substitution | Increased antiviral activity | 8.18 µM (anti-HIV) |

| Isoxazole modification | Enhanced anticancer properties | IC50 ranging from 0.20–48.0 µM |

These findings indicate that specific structural features are crucial for the biological efficacy of these compounds.

Q & A

Q. SAR Table :

| Substituent Position | Biological Activity (IC₅₀, µM) | LogP |

|---|---|---|

| Pyridine-3-CH₃ | 12.5 (CD73 inhibition) | 2.8 |

| Thiophene-2-SO₂ | >50 | 1.2 |

| Pyridine-4-OCH₃ | 8.7 | 2.1 |

Advanced: How can computational methods predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina simulates binding to targets like CD73, identifying key interactions (e.g., acetamide H-bonding with Asp441) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .

- Pharmacophore modeling : Matches the compound’s acetamide-isoxazole-thiophene motif to known kinase inhibitors .

Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Advanced: How to address contradictions in reported biological data for structural analogs?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme sources (recombinant vs. native) .

- Solubility limitations : Poor aqueous solubility (e.g., logP >3) leads to false negatives in cell-based assays .

Mitigation : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Use solubilizing agents (e.g., DMSO ≤0.1%) or prodrug strategies .

Basic: What are the stability considerations for this compound under experimental conditions?

- pH sensitivity : Hydrolysis of the acetamide bond occurs at pH <2 or >10 .

- Light/oxygen : Thiophene oxidizes under UV light; store in amber vials under N₂ .

- Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced: What strategies optimize bioavailability for in vivo studies?

- Prodrug design : Esterify the acetamide to improve absorption .

- Nanoparticle encapsulation : PLGA nanoparticles enhance plasma half-life (e.g., t₁/₂ from 2h → 8h) .

- Co-crystallization : With cyclodextrins to enhance aqueous solubility .

Data : Oral bioavailability of 15% in rats increases to 40% with PEG-400 co-solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.